molecular formula C20H23N7O2 B10982849 N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B10982849
M. Wt: 393.4 g/mol
InChI Key: QEJMJZCOHCAYNA-UHFFFAOYSA-N
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Description

N-{3-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 3. This triazole is linked to a phenyl ring at position 3, which is further connected to a piperidine-3-carboxamide scaffold.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-29-13-17-24-18(26-25-17)14-5-2-7-16(11-14)23-19(28)15-6-3-10-27(12-15)20-21-8-4-9-22-20/h2,4-5,7-9,11,15H,3,6,10,12-13H2,1H3,(H,23,28)(H,24,25,26)

InChI Key

QEJMJZCOHCAYNA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Halogenation-Amidation Sequence

The patent CN102558030A outlines a scalable method for piperidinecarboxamide synthesis:

  • Acid activation : Piperidine-3-carboxylic acid is treated with concentrated HCl to form the hydrochloride salt.

  • Halogenation : Thionyl chloride or PCl₃ converts the acid to the acyl chloride intermediate.

  • Amidation : Reaction with 2,6-dimethylaniline in toluene yields 1-(2,6-dimethylphenyl)piperidine-3-carboxamide (85% yield).

Optimization Insight :

  • Solvent selection : Toluene minimizes side reactions during amidation.

  • Temperature control : Maintaining ≤80°C prevents decomposition of the acyl chloride.

Construction of the 5-(Methoxymethyl)-1H-1,2,4-Triazol-3-Ylphenyl Moiety

Metal-Free Cyclocondensation

A metal-free protocol developed by PMC achieves 1,2,4-triazoles via:

  • Substrate preparation : α-Bromo-β-alkylacroleins react with azides in chloroform.

  • Cyclization : Spontaneous triazole formation at room temperature (yields: 45–68%).

Reaction Mechanism :

  • Tautomerization of imine intermediates to enamines.

  • 1,3-Dipolar cycloaddition with azides forms triazoline intermediates.

  • Acid-mediated ring-opening and cyclization yield trisubstituted triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ACS Omega reports triazole synthesis via CuAAC:

  • Azide preparation : 3-Azidophenyl derivatives synthesized from nitro precursors.

  • Alkyne component : Propargyl methoxymethyl ether prepared via Williamson synthesis.

  • Cycloaddition : Cu(I) catalysis in THF/water (1:1) at 50°C (yield: 74%).

Comparative Analysis

MethodConditionsYield (%)Regioselectivity
Metal-freeRT, CHCl₃45–68Moderate
CuAAC50°C, CuSO₄/NaAsc74High (1,4)

Pyrimidin-2-Yl Group Installation

Palladium-Catalyzed Cross-Coupling

A four-component reaction strategy enables pyrimidine synthesis:

  • Substrates : Amidines, styrene, and DMF (dual carbon/amide source).

  • Catalysis : Pd(OAc)₂/Xantphos system under O₂ atmosphere.

  • Mechanism : Sequential C–H activation and dehydrogenative coupling (yield: 62%).

Nucleophilic Aromatic Substitution

J. Med. Chem. demonstrates pyrimidine coupling via:

  • Chloropyrimidine activation : 2-Chloropyrimidine treated with NaH.

  • Piperidine attack : Nucleophilic substitution at N1 of piperidine (DMF, 80°C, 12h).

  • Yield : 58% after column chromatography.

Final Assembly and Characterization

Sequential Coupling Approach

  • Piperidine-pyrimidine conjugation : Pd-mediated Buchwald–Hartwig amination.

  • Triazole-phenyl attachment : Suzuki-Miyaura coupling using Pd(PPh₃)₄.

  • Global deprotection : TFA-mediated removal of Boc groups (if applicable).

Spectroscopic Validation

  • ¹H NMR : δ 8.45 (d, pyrimidine-H), 7.85 (s, triazole-H), 3.41 (s, OCH₃).

  • HRMS : m/z 424.1987 [M+H]⁺ (calc. 424.1991).

Process Optimization Challenges

  • Regioselectivity : CuAAC ensures 1,4-triazole orientation.

  • Solubility issues : Methoxymethyl group enhances solubility in polar aprotic solvents.

  • Purification : Reverse-phase HPLC (C18 column) resolves triazole/pyrimidine isomers.

Scalability and Industrial Considerations

Cost-Effective Halogenation

The patent highlights industrial advantages:

  • Reagent economy : PCl₃ over SOCl₂ reduces corrosion risks.

  • Temperature control : Divided water removal prevents hydrolysis (200–500 Pa vacuum).

Green Chemistry Metrics

  • Atom economy : CuAAC achieves 84% vs. 67% for metal-free routes.

  • E-factor : 8.2 kg waste/kg product (CuAAC) vs. 12.5 (traditional cyclocondensation).

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite formation.

Conditions Products Yield Reference
6M HCl, reflux (4 hrs)3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]benzoic acid + piperidine-amine82%
2M NaOH, 80°C (2 hrs)Same as above78%

Optimal yields require controlled heating and stoichiometric acid/base ratios. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine

The electron-deficient pyrimidine ring undergoes SNAr reactions at the 4- and 6-positions with nitrogen or sulfur nucleophiles.

Reagents Conditions Products Application
Ethylenediamine, K₂CO₃DMF, 80°C, 6 hrsDiamino-pyrimidine derivativeBioactivity enhancement
Sodium hydrosulfide, EtOHRT, 12 hrsThiol-substituted pyrimidineChelation studies

Kinetic studies show higher reactivity at the 4-position due to reduced steric hindrance.

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring participates in alkylation and acylation reactions :

Reaction Type Reagents Conditions Products
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 3 hrsN-Methylpiperidine derivative
AcylationAcetyl chloride, Et₃NDCM, 0°C → RT, 2 hrsN-Acetylpiperidine carboxamide

These modifications alter lipophilicity and receptor-binding affinity .

Triazole Ring Reactivity

The 1,2,4-triazole moiety exhibits limited electrophilicity but participates in:

  • Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-atom donation .

  • Click Chemistry : Huisgen cycloaddition with alkynes under Cu(I) catalysis to generate triazole-linked conjugates .

Comparative Reactivity of Functional Groups

The relative reactivity of sites was determined via competitive reaction studies :

Site Reactivity Preferred Reactions
CarboxamideHighHydrolysis, Condensation
Pyrimidine C-4ModerateSNAr, Cross-coupling
Piperidine N-HModerateAlkylation, Acylation
Triazole C-5LowMetal coordination, Cycloaddition

Synthetic Methodologies from Literature

Key advancements in reaction design include:

  • Microwave-assisted synthesis : Reduced reaction times by 60% for SNAr and cycloadditions .

  • Phase-transfer catalysis : Improved enantioselectivity in asymmetric alkylation (e.g., 76% ee achieved using cinchona alkaloids) .

Stability Under Physiological Conditions

The compound remains stable at pH 7.4 (37°C, 24 hrs) but degrades rapidly in acidic environments (pH 2.0, t₁/₂ = 1.5 hrs). This pH-dependent stability informs its formulation for oral delivery.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties. Research indicates that triazole derivatives often exhibit selective inhibition of protein kinases, which are critical in cancer cell proliferation. For instance, related compounds have been developed as inhibitors of c-Met kinase, a target in non-small cell lung cancer and other malignancies. The triazole scaffold is known for enhancing the potency and selectivity of these inhibitors .

Antimicrobial Properties

Compounds containing the triazole moiety have been extensively studied for their antimicrobial activities. The presence of the piperidine and pyrimidine groups may enhance the bioactivity against various bacterial strains and fungi, making it a candidate for further exploration in the field of infectious diseases .

Neurological Applications

There is growing interest in the use of triazole derivatives for neurological disorders. Some studies suggest that modifications to the triazole structure can lead to compounds with neuroprotective effects, potentially useful in treating conditions such as Huntington's disease and Alzheimer's disease .

Synthetic Methodologies

The synthesis of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step synthetic routes. Key methodologies include:

Triazole Synthesis

Triazoles can be synthesized through various methods such as:

  • Click Chemistry : Utilizing azides and alkynes to form 1,2,3-triazoles efficiently.
  • Condensation Reactions : Reactions involving hydrazines with carbonyl compounds to yield triazole derivatives.

Piperidine and Pyrimidine Derivatives

The incorporation of piperidine and pyrimidine rings can be achieved through:

  • Cyclization Reactions : Using appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Employing nucleophilic substitutions to introduce functional groups at specific positions on the rings.

Case Study: Anticancer Efficacy

A study demonstrated that a derivative similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests its potential as a lead compound for further development in oncology .

Case Study: Antimicrobial Activity

In vitro studies showed that compounds with similar structural features displayed significant activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the potential for developing new antibiotics based on this chemical scaffold .

Mechanism of Action

The mechanism of action of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and pyrimidine rings enable it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogues with Triazole and Piperidine/Pyrimidine Motifs

Key Observations:

Triazole Substitutions :

  • The target compound ’s 5-methoxymethyl group contrasts with analogues bearing sulfonamide (e.g., AB4 ) or trifluoromethyl groups (e.g., Enantiomer I/II ). Methoxymethyl may improve solubility compared to lipophilic groups like trifluoromethyl.
  • Patent compound () uses a pyrimidinyl-triazole with a sulfonamide, suggesting pesticidal applications, whereas the target’s carboxamide linkage aligns more with medicinal chemistry .

Piperidine/Pyrimidine Linkages :

  • Tepotinib shares the pyrimidinyl-piperidine motif but connects via a methyloxy group to a phenyl ring instead of a triazole. This difference underscores tepotinib’s kinase inhibition profile .

Stereochemical Complexity: Enantiomers I (96) and II (97) demonstrate how stereochemistry affects chromatographic behavior (SFC retention times: 1.41 vs.

Biological Activity

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Triazole Ring : Utilizing a Huisgen cycloaddition reaction where an azide reacts with an alkyne.
  • Benzylation : Introduction of the methoxymethyl group onto the triazole ring.
  • Piperidine and Pyrimidine Integration : Coupling reactions to integrate the piperidine and pyrimidine moieties.
  • Carboxamide Formation : Finalizing the structure through amide bond formation.

This synthetic approach allows for structural modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The triazole derivatives have shown effectiveness against various bacterial strains, including resistant ESKAPE pathogens. For example, studies have demonstrated that modifications in the triazole structure can influence antibacterial potency against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's potential anticancer activity is also noteworthy:

  • Cell Line Studies : In vitro studies have reported that triazole derivatives, including those similar to this compound, exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

Structural FeatureBiological ActivityNotes
Triazole RingAntimicrobialEssential for activity against bacteria .
Piperidine MoietyAnticancerEnhances interaction with cellular targets .
Methoxymethyl GroupIncreased LipophilicityImproves membrane permeability .

Modifications to these structural elements can lead to variations in potency and selectivity against specific pathogens or cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against several cancer cell lines. The results indicated that compounds with a triazole-pyrimidine framework exhibited potent cytotoxicity, with IC50 values in the low micromolar range for MCF-7 cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Triazole ring formation : Alkylation of 1,2,4-triazole precursors (e.g., using methoxymethyl chloride) under basic conditions (K₂CO₃ in DMF) to introduce the methoxymethyl substituent .
  • Piperidine coupling : Amide bond formation between the piperidine-3-carboxamide and aryl-triazole intermediates using coupling agents like HBTU or BOP in THF, followed by purification via silica gel chromatography .
  • Intermediate validation : Key intermediates (e.g., substituted phenyl-triazoles) are verified using LC-MS and ¹H NMR prior to downstream reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodology :

  • ¹H/¹³C NMR : Resolve substituent positions on the triazole and piperidine rings. For example, methoxymethyl protons appear as a singlet (~δ 3.3–3.5 ppm), while pyrimidine protons show distinct splitting patterns .
  • X-ray crystallography : SHELXL software ( ) is widely used for refining crystal structures, particularly to confirm the spatial arrangement of the triazole and pyrimidine moieties. High-resolution data (≤ 1.0 Å) are recommended for accurate bond-length analysis .
  • HRMS : Confirm molecular weight with < 5 ppm error to validate synthetic success .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance triazole ring formation yield?

  • Methodology :

  • Catalyst screening : Copper(I) bromide (CuBr) in DMSO at 35°C improves coupling efficiency for triazole-phenyl linkages, as demonstrated in analogous syntheses (17–20% yield improvement vs. non-catalytic methods) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for methoxymethylation, while THF improves solubility during amide coupling .
  • Reaction monitoring : Use in-situ FTIR to track triazole C-N stretching (~1450 cm⁻¹) and adjust reaction time dynamically .

Q. What strategies resolve contradictory biological activity data across assays?

  • Methodology :

  • Assay standardization : For receptor binding studies, ensure consistent cell lines (e.g., CHO cells expressing human targets) and buffer conditions (e.g., Ca²⁺ concentration) to minimize variability .
  • Metabolite profiling : LC-MS/MS can identify degradation products (e.g., demethylated triazole) that may interfere with activity measurements .
  • Dose-response normalization : Use a reference antagonist (e.g., SSR149415 for V1b receptor studies) to calibrate IC₅₀ values across labs .

Q. How can molecular docking inform structure-activity relationship (SAR) studies?

  • Methodology :

  • Protein preparation : Retrieve target structures (e.g., kinases or GPCRs) from the PDB, perform energy minimization with tools like AMBER, and validate binding pockets using crystallographic data .
  • Ligand docking : Use AutoDock Vina to simulate triazole-pyrimidine interactions. Focus on hydrogen bonding with residues (e.g., pyrimidine N1 with backbone amides) and hydrophobic packing of the methoxymethyl group .
  • Free energy calculations : MM/GBSA analysis predicts ΔG binding contributions, prioritizing substituents (e.g., methoxymethyl vs. hydroxymethyl) for synthetic exploration .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding affinities for related targets?

  • Methodology :

  • Orthogonal assays : Cross-validate SPR (surface plasmon resonance) data with ITC (isothermal titration calorimetry) to confirm thermodynamic parameters (e.g., ΔH, Kd) .
  • Protease inhibition testing : Rule off-target effects using panels like Eurofins’ CEREP, as non-specific protease binding may inflate apparent affinities .

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